molecular formula C11H10ClN3O2S B4046134 3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid

3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B4046134
M. Wt: 283.73 g/mol
InChI Key: TUAKPXQSGOXVKB-UHFFFAOYSA-N
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Description

3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-3-(4H-1,2,4-triazol-3-ylthio)propanoic acid is 283.0182254 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Preparation and Structural Characterization : A related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized and characterized through methods like diffraction of IR, 1H NMR, and X-ray. This process involved condensation, chlorination, and esterification reactions (Yan Shuang-hu, 2014).

  • Spectroscopic and Structural Analysis : The compounds 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester were studied using X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR (O. Şahin et al., 2014).

Corrosion Inhibition

  • Inhibiting Efficiency on Steel Corrosion : A study on a triazole derivative showed significant efficiency as a corrosion inhibitor for mild steel in acidic media. The study used electrochemical methods and weight loss measurements to demonstrate this inhibitory effect (M. Lagrenée et al., 2002).

  • Adsorption on Mild Steel Surface : Research on 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid solution found that these compounds are effective inhibitors. Their efficiency varies depending on the type and nature of the substituents present in the inhibitor molecule (F. Bentiss et al., 2007).

Antifungal and Antimicrobial Applications

  • Antifungal Compound Solubility and Thermodynamics : A novel potential antifungal compound of the 1,2,4-triazole class was synthesized and characterized. Its solubility in various solvents was measured, revealing insights into its pharmacologically relevant physicochemical properties (T. Volkova et al., 2020).

  • Synthesis and Activity of Triazole Derivatives : New triazole derivatives were synthesized, and their anticancer and antimicrobial activities were studied. These compounds showed significant potency against cancer cell lines and pathogenic bacterial and fungal strains (Kanubhai D. Katariya et al., 2021).

Solar Cell Applications

  • Molecular Engineering for Solar Cells : Novel organic sensitizers, which include triazole components, were engineered for solar cell applications. These sensitizers showed high efficiency in converting incident photons to current (Sanghoon Kim et al., 2006).

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-8-3-1-7(2-4-8)9(5-10(16)17)18-11-13-6-14-15-11/h1-4,6,9H,5H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAKPXQSGOXVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)SC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid
Reactant of Route 2
3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid
Reactant of Route 3
3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid
Reactant of Route 5
3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid
Reactant of Route 6
3-((4H-1,2,4-triazol-3-yl)thio)-3-(4-chlorophenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.